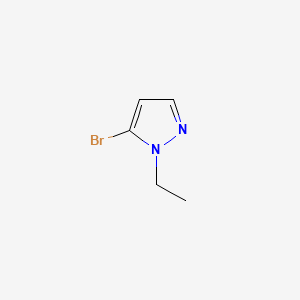

5-Bromo-1-ethyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-1-ethyl-1H-pyrazole is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The molecular formula of this compound is C6H9BrN2 .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms. The bromine atom is attached to the 5th position of the ring .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives . The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .Aplicaciones Científicas De Investigación

Precursors in Organic Synthesis

5-Bromo-1-ethyl-1H-pyrazole and its derivatives have been extensively explored as versatile precursors in organic synthesis. For instance, brominated trihalomethylenones have been utilized to synthesize a range of pyrazole derivatives, including 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, through cyclocondensation reactions. These reactions have resulted in moderate to good yields, showcasing the compound's utility in synthesizing complex molecules with potential applications in various chemical industries (Martins et al., 2013).

Antimicrobial Agents

Pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity. Notably, certain ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as new classes of antimicrobial agents. This research underscores the importance of pyrazole derivatives in developing new treatments for infectious diseases (Radwan et al., 2014).

Antiproliferative Agents

The synthesis of novel pyrazole derivatives has also been directed towards evaluating their potential as antiproliferative agents. Studies have identified certain derivatives that exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. These findings suggest that pyrazole derivatives could be valuable in the development of new anticancer therapies (Ananda et al., 2017).

Structure and Tautomerism Studies

Research on the structure and tautomerism of bromo-substituted 1H-pyrazoles has provided insights into their chemical behavior, which is crucial for their application in various chemical reactions. Understanding the tautomeric preferences in the solid state and in solution helps in tailoring the synthesis of specific derivatives with desired properties (Trofimenko et al., 2007).

Mecanismo De Acción

Target of Action

5-Bromo-1-ethyl-1H-pyrazole is a pyrazole derivative. Pyrazoles are known to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .

Mode of Action

Pyrazoles, in general, are known to interact with various biological targets due to their versatile structure . The bromine atom attached to the 5th position of the ring could potentially enhance the compound’s reactivity.

Safety and Hazards

Direcciones Futuras

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of 5-Bromo-1-ethyl-1H-pyrazole could be in these fields, with potential for new synthetic methodologies and applications.

Propiedades

IUPAC Name |

5-bromo-1-ethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-2-8-5(6)3-4-7-8/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZXPXCEJYMOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680497 |

Source

|

| Record name | 5-Bromo-1-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268334-99-1 |

Source

|

| Record name | 5-Bromo-1-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine](/img/structure/B581082.png)

![tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B581083.png)

![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)

![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)